molecular formula C9H13FN2O B14073515 C9H13FN2O

C9H13FN2O

Cat. No.: B14073515
M. Wt: 184.21 g/mol
InChI Key: ANNOOXQNKMQYMS-UHFFFAOYSA-N
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Description

C₉H₁₃FN₂O is a fluorinated organic compound with a molecular weight of 184.21 g/mol and a purity typically exceeding 95% . It exists in multiple isomeric forms, each distinguished by structural variations:

  • 6-Fluoro-N¹-(2-methoxyethyl)benzene-1,2-diamine: A benzene diamine derivative with a methoxyethyl substituent, used in pharmaceutical intermediates .
  • (2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol: A chiral pyridine-based alcohol with a hydroxyl and methylamino group, studied for its collision cross-section (CCS) properties but lacking extensive literature .
  • 3-[(2-Amino-4-fluorophenyl)amino]propan-1-ol: An aminophenyl-propanol derivative with a CAS number (84145-70-0), indicating established industrial or research applications .

These isomers share the same molecular formula but differ in functional groups, leading to distinct physicochemical and biological properties.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-[4-amino-2-(fluoromethyl)anilino]ethanol

InChI

InChI=1S/C9H13FN2O/c10-6-7-5-8(11)1-2-9(7)12-3-4-13/h1-2,5,12-13H,3-4,6,11H2

InChI Key

ANNOOXQNKMQYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CF)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(3-amino-2-fluoropropyl)amino]phenol involves several synthetic routes. One common method includes the reaction of 3-fluoro-4-methoxyphenylhydrazine with suitable reagents under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-2-fluoropropyl)amino]phenol: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-[(3-amino-2-fluoropropyl)amino]phenol derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[(3-amino-2-fluoropropyl)amino]phenol exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Amines

a. C₁₀H₉FN₂O₃ (Entry 12 in )
  • Structure: Contains a nitro (-NO₂) group and additional oxygen atoms.
  • Molecular Weight : 224.19 g/mol (vs. 184.21 for C₉H₁₃FN₂O).
  • Key Differences : Higher polarity due to the nitro group, enhancing solubility in polar solvents but reducing bioavailability compared to C₉H₁₃FN₂O isomers .
b. C₂₈H₃₁FN₄O (Entry 5 in )
  • Structure : A bulky nitrogen-rich compound with a longer alkyl chain.
  • Molecular Weight : 458.57 g/mol (vs. 184.21).

Fluorinated Benzophenones ()

Compound Molecular Formula Key Features Applications
2,4'-Difluorobenzophenone C₁₃H₈F₂O Two fluorine atoms on aromatic rings Polymer synthesis, UV stabilizers
C₉H₁₃FN₂O Isomers C₉H₁₃FN₂O Amino and hydroxyl groups Pharmaceutical intermediates

Structural Contrasts :

  • C₉H₁₃FN₂O has nitrogen-based functional groups (amines, hydroxyls), enabling hydrogen bonding and interaction with biological targets.
  • Benzophenones lack nitrogen but feature aromatic fluorination, favoring applications in materials science over biomedicine .

Comparison with Functionally Similar Compounds

C₄H₃FN₂O₂ (Entry 4 in )

  • Structure : A smaller fluorinated nitrile oxide.
  • Molecular Weight : 134.08 g/mol (vs. 184.21).
  • Key Differences : Lower molecular weight increases volatility but reduces thermal stability, limiting its utility in high-temperature reactions compared to C₉H₁₃FN₂O .

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

  • Molecular Formula : C₉H₁₃FN₂O (same as target compound).
  • Structure: A dihydropyridinone ring with a fluoropropyl chain.
  • Applications: Potential kinase inhibition, contrasting with the benzene/pyridine-based isomers of C₉H₁₃FN₂O .

Research Findings and Data Tables

Physicochemical Properties

Property C₉H₁₃FN₂O (Isomer 1) C₁₀H₉FN₂O₃ 2,4'-Difluorobenzophenone
Molecular Weight 184.21 224.19 234.20
Melting Point (°C) Not reported >150 45–48
LogP (Lipophilicity) ~1.5 (estimated) ~0.8 ~3.2
Solubility Moderate in DMSO High in water Low in polar solvents

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